molecular formula C20H20N2O4S2 B11114557 2-[1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidin-4-yl]-benzothiazole

2-[1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidin-4-yl]-benzothiazole

Cat. No.: B11114557
M. Wt: 416.5 g/mol
InChI Key: GEMOCDSTDIAJGI-UHFFFAOYSA-N
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Description

2-[1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidin-4-yl]-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperidine ring, which is further substituted with a 2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidin-4-yl]-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diaminopentane.

    Introduction of the 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl Group: This step involves the sulfonylation of 2,3-dihydro-benzo[1,4]dioxine with a sulfonyl chloride derivative, followed by coupling with the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can occur at the benzothiazole core or the sulfonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzothiazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used under various conditions (acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.

Scientific Research Applications

2-[1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidin-4-yl]-benzothiazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The sulfonyl group can form strong interactions with proteins, while the benzothiazole core can participate in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl group enhances its potential for interactions with biological targets, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C20H20N2O4S2

Molecular Weight

416.5 g/mol

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]-1,3-benzothiazole

InChI

InChI=1S/C20H20N2O4S2/c23-28(24,15-5-6-17-18(13-15)26-12-11-25-17)22-9-7-14(8-10-22)20-21-16-3-1-2-4-19(16)27-20/h1-6,13-14H,7-12H2

InChI Key

GEMOCDSTDIAJGI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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